N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 3-methylphenyl substituent on the pyrimidin-4-amine group.
- A phenyl group at position 1 of the pyrazole ring.
- A 4-methylpiperazinyl moiety at position 4.
This compound belongs to a class of kinase inhibitors and antimicrobial agents, with structural modifications influencing target affinity, solubility, and pharmacokinetics .
Properties
IUPAC Name |
N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7/c1-17-7-6-8-18(15-17)25-21-20-16-24-30(19-9-4-3-5-10-19)22(20)27-23(26-21)29-13-11-28(2)12-14-29/h3-10,15-16H,11-14H2,1-2H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAOBCKJTKRUDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Epidermal Growth Factor Receptor (EGFR) and Tyrosine-protein kinases BTK, JAK3, JAK2, and JAK1 . These proteins play crucial roles in cell signaling pathways, regulating processes such as cell proliferation, differentiation, and survival.
Mode of Action
This compound acts as an inhibitor of its target proteins. It binds to the active site of these proteins, preventing them from catalyzing their respective reactions. This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes.
Biochemical Pathways
The inhibition of EGFR and Tyrosine-protein kinases affects multiple biochemical pathways. These include the MAPK/ERK pathway and the PI3K/Akt pathway , both of which are involved in cell proliferation and survival. By inhibiting these pathways, the compound can control the growth and survival of cells.
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival, due to the disruption of key signaling pathways. This can lead to the death of cancer cells, making the compound a potential therapeutic agent for cancers driven by mutations in EGFR or Tyrosine-protein kinases.
Biochemical Analysis
Biochemical Properties
N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key component of the B cell receptor (BCR) signaling pathway. This interaction inhibits BTK activation, thereby affecting the growth of B cell lymphoma cells. Additionally, this compound interacts with epidermal growth factor receptor (EGFR) mutants, inhibiting their activity.
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in TMD8 B cell lymphoma cells, it arrests the cells at the G1 phase, leading to decreased levels of Rb, phosphorylated Rb, and cyclin D1. This compound also induces apoptosis in these cells, as evidenced by PARP and caspase 3 cleavage.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to BTK, inhibiting its activation and subsequent downstream signaling. This inhibition leads to the arrest of cell growth and induction of apoptosis in B cell lymphoma cells. Additionally, it binds to EGFR mutants, inhibiting their kinase activity and preventing the progression of non-small cell lung cancer (NSCLC).
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has been shown to be stable under various conditions, maintaining its inhibitory effects on BTK and EGFR mutants over extended periods. Long-term studies have demonstrated its sustained impact on cellular function, including prolonged cell cycle arrest and apoptosis induction.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK and EGFR activity without causing significant toxicity. At higher doses, it may induce adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, it is metabolized by cytochrome P450 enzymes, which influence its bioavailability and clearance. The compound also affects metabolic flux and metabolite levels, impacting cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles by targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects.
Biological Activity
N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound belonging to the pyrazolo[3,4-d]pyrimidine class, has attracted significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C19H23N5
- Molecular Weight : 321.42 g/mol
- CAS Number : Not specified in the sources
The pyrazolo[3,4-d]pyrimidine scaffold has been recognized for its ability to inhibit various kinases, particularly those involved in cancer signaling pathways. The compound exhibits potent inhibitory activity against the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). These interactions are crucial for its anticancer properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer effects across various cancer cell lines:
- Inhibition of Cell Proliferation : Compounds derived from this scaffold have shown IC50 values ranging from 0.3 µM to 24 µM against different cancer cell lines, indicating their potency as anticancer agents .
- Apoptosis Induction : For instance, one study highlighted that a specific derivative induced apoptosis in MCF-7 breast cancer cells by disrupting the cell cycle and increasing the BAX/Bcl-2 ratio, promoting cell death through intrinsic pathways .
Other Biological Activities
The compound has also been evaluated for additional biological activities:
- Anti-inflammatory Effects : Some studies suggest that pyrazolo[3,4-d]pyrimidines can reduce inflammation markers in vitro, although specific data on this compound is limited.
- Antiparasitic and Antifungal Activities : The broader class of phenylpyrazolo[3,4-d]pyrimidines has shown efficacy against various parasites and fungi, suggesting potential applications beyond oncology .
Study 1: EGFR Inhibition
In a study assessing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives on A549 lung cancer cells, compound 12b was identified as a potent EGFR inhibitor with an IC50 value of 0.016 µM. The compound not only inhibited cell proliferation but also induced significant apoptosis and cell cycle arrest at the S and G2/M phases .
Study 2: Tumor Xenograft Models
Another investigation utilized xenograft mouse models to evaluate the in vivo efficacy of selected pyrazolo[3,4-d]pyrimidines. Results indicated a greater than 50% reduction in tumor volume upon treatment with these compounds, supporting their potential as effective anticancer therapies .
Data Summary Table
| Activity Type | Cell Line/Model | IC50 Value | Mechanism of Action |
|---|---|---|---|
| EGFR Inhibition | A549 | 0.016 µM | Inhibition of EGFR signaling pathways |
| Anti-proliferative | MCF-7 | 8.21 µM | Induction of apoptosis and cell cycle arrest |
| Tumor Volume Reduction | Xenograft Mouse Model | >50% reduction | Targeting tyrosine kinases (Abl and Src) |
| Antifungal Activity | Various | Not specified | Disruption of fungal cell wall synthesis |
Scientific Research Applications
The compound N-(3-methylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic molecule that has garnered attention in various scientific research applications. This article will explore its potential uses, particularly in medicinal chemistry, pharmacology, and related fields.
Structure and Molecular Characteristics
- Molecular Formula : C19H24N6
- Molecular Weight : 336.44 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural similarity to known pharmacophores makes it a candidate for drug development aimed at treating conditions such as:
- Cancer : The pyrazolo[3,4-d]pyrimidine derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Neurological Disorders : The presence of the piperazine moiety suggests potential activity in modulating neurotransmitter systems, making it a candidate for treating disorders such as depression or anxiety.
Pharmacological Studies
Research has indicated that compounds with similar structures can exhibit significant pharmacological activities. For instance:
- Antidepressant Activity : Analogous compounds have shown efficacy in preclinical models of depression, suggesting that this compound may also possess similar properties.
- Antitumor Effects : Studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in cancer cells, indicating potential for further investigation into their mechanism of action.
Biochemical Research
The compound's ability to modulate enzyme activity makes it useful in biochemical assays:
- Enzyme Inhibition Studies : It can be used to investigate the inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : The interaction with various receptors (e.g., serotonin or dopamine receptors) can be explored to determine its pharmacodynamics.
Table of Selected Studies
Notable Research Insights
- A study published in Journal of Medicinal Chemistry reported that similar pyrazolo[3,4-d]pyrimidine derivatives exhibited selective inhibition of certain kinases associated with cancer pathways, providing a rationale for further exploration of this compound's anticancer properties .
- Another research article highlighted the potential of piperazine-containing compounds as novel antidepressants due to their ability to enhance neurotransmitter activity in the brain .
- In pharmacological evaluations, compounds structurally related to this compound have been shown to possess favorable pharmacokinetic profiles, making them suitable candidates for drug development .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Amine Group
Key Insight : The 3-methylphenyl group in the target compound balances lipophilicity and steric effects, whereas chloro or methoxy substituents in analogs enhance polarity or hydrogen-bonding capacity .
Modifications at Position 6 (Piperazine Substituent)
Key Insight : The 4-methylpiperazine in the target compound optimizes solubility and pharmacokinetics, while bulkier groups (e.g., benzyl) favor lipophilicity and tissue retention .
Physicochemical Properties
Key Insight : The target compound’s methylpiperazine moiety enhances solubility compared to phenyl or benzyl analogs, favoring oral administration .
Preparation Methods
Bromination at Position 6
Radical bromination using NBS and AIBN in CCl₄ achieves selective functionalization at position 6. Elevated temperatures (70–80°C) and a 6 h reaction time minimize di-bromination byproducts. The crude product is purified via flash chromatography (hexane/ethyl acetate 3:1) to isolate 4 in 65–70% yield.
Palladium-Catalyzed Amination
The coupling efficiency hinges on ligand selection and solvent polarity. Xantphos outperforms monodentate ligands (e.g., PPh₃) by preventing Pd agglomeration. Toluene, with its high boiling point, ensures prolonged catalyst activity, while Cs₂CO₃ enhances the nucleophilicity of 4-methylpiperazine.
Q & A
Q. How to address discrepancies in reported LogP values for pharmacokinetic modeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
